molecular formula C5H7N3O2S B13262324 (2S)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

(2S)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

Cat. No.: B13262324
M. Wt: 173.20 g/mol
InChI Key: DDHQMJKBTJVAMN-BYPYZUCNSA-N
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Description

(2S)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the treatment of 2-cyanoacetamide with sodium nitrite in acetic acid to obtain 2-cyano-2-oxime acetamide, followed by a series of reactions involving diethyl sulfate, phosphorus trichloride, and potassium thiocyanate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reactions are typically carried out under standard laboratory conditions, with appropriate solvents and temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is unique due to its specific structure, which includes both an amino group and a thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

(2S)-2-amino-3-(thiadiazol-4-yl)propanoic acid

InChI

InChI=1S/C5H7N3O2S/c6-4(5(9)10)1-3-2-11-8-7-3/h2,4H,1,6H2,(H,9,10)/t4-/m0/s1

InChI Key

DDHQMJKBTJVAMN-BYPYZUCNSA-N

Isomeric SMILES

C1=C(N=NS1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(N=NS1)CC(C(=O)O)N

Origin of Product

United States

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